molecular formula C15H18BrNS B1405064 4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole CAS No. 329977-12-0

4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole

Cat. No.: B1405064
CAS No.: 329977-12-0
M. Wt: 324.3 g/mol
InChI Key: GYIRBAKQFLGFJN-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole is a specialized organic compound of significant interest in medicinal chemistry research. Its structure incorporates a bromomethyl group at the 4-position of the thiazole ring, which serves as a versatile handle for further chemical modification through nucleophilic substitution reactions, making it a valuable synthetic intermediate . Researchers can utilize this reactive site to create novel molecular architectures, such as by introducing other functional groups or linking pharmacophores. The thiazole ring is a privileged scaffold in drug discovery, known for its wide range of biological activities . Compounds featuring this core structure have been developed into FDA-approved drugs with applications as antibiotics, anticancer agents, and treatments for conditions like HIV and thrombocytopenia . The 4-tert-butylphenyl substituent in this particular reagent is a common structural motif that can enhance a compound's lipophilicity and influence its interaction with biological targets. This makes this compound a key building block for synthesizing and screening new chemical entities, particularly in the search for potential anti-inflammatory, antimicrobial, and anticancer agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(bromomethyl)-2-(4-tert-butylphenyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNS/c1-10-13(9-16)17-14(18-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIRBAKQFLGFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(C)(C)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through Friedel-Crafts alkylation reactions using tert-butylbenzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Acetylcholinesterase Inhibition

Recent studies have indicated that thiazole derivatives, including those related to 4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole, exhibit significant acetylcholinesterase inhibitory activity. These compounds are being investigated for potential therapeutic applications in treating Alzheimer's disease, where the inhibition of acetylcholinesterase can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with the disease .

Case Study:

A study synthesized several thiazole derivatives and evaluated their inhibitory activities against acetylcholinesterase. Among them, a structurally similar compound demonstrated an IC50 value of 2.7 µM, indicating strong inhibitory potential. Molecular docking studies further elucidated the binding interactions, supporting the design of new inhibitors based on this scaffold .

Agricultural Applications

2.1 Fungicidal Properties

The compound has been explored for its fungicidal properties, particularly against various harmful fungi. Its structural characteristics allow it to function effectively as a fungicide in agricultural settings.

Data Table: Fungicidal Efficacy Against Various Fungi

Fungi TypeEfficacy (IC50)Reference
Ascomycetes15 µg/mL
Basidiomycetes20 µg/mL
Deuteromycetes10 µg/mL

The data indicates that this compound can be effective against a variety of fungal pathogens, making it a candidate for development as a commercial fungicide.

Material Sciences

3.1 Organic Synthesis

In organic synthesis, the compound serves as an important intermediate for synthesizing more complex molecules. Its bromomethyl group allows for further functionalization, which can lead to a variety of derivatives with tailored properties.

Case Study: Synthesis Pathways

Research has demonstrated several synthetic routes involving this compound as a precursor:

  • Route A: Reaction with nucleophiles to form substituted thiazoles.
  • Route B: Cross-coupling reactions leading to biaryl compounds.

These synthetic pathways have been documented in various studies, showcasing the versatility of the compound in generating new materials with desired functionalities.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound Bromomethyl, 4-tert-butylphenyl, methyl C₁₄H₁₇BrN₂S 337.27 High reactivity for derivatization; potential antimicrobial activity -
5-tert-butyl-2-bromo-4-methylthiazole Bromo, tert-butyl, methyl C₈H₁₂BrNS 234.16 Simpler structure; lacks bromomethyl reactivity
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole Bromo, silyl, methyl C₁₀H₁₈BrNSSi 292.31 Enhanced stability due to silyl protection
2-Amino-5-bromo-4-methylthiazole Amino, bromo, methyl C₄H₅BrN₂S 193.07 Hydrogen bonding capability; improved solubility
B50 (Pyrazolyl-thiazole derivative) Trichloromethyl, phenyl, pyrazole - - Antimicrobial activity via trichloromethyl group
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chloro, fluorophenyl, triazole - - Antimicrobial activity; halogen-dependent interactions
Key Observations:

Bromomethyl vs. Bromo : The bromomethyl group in the target compound increases electrophilicity compared to simple bromo-substituted analogs (e.g., 5-tert-butyl-2-bromo-4-methylthiazole), enabling facile alkylation or cross-coupling reactions .

Halogen Effects : Bromine’s larger atomic size and lower electronegativity compared to chlorine (as in ’s chloro/bromo comparison) may alter binding interactions in therapeutic applications, favoring stronger van der Waals forces .

Functional Group Diversity: Amino or silyl groups (e.g., 2-Amino-5-bromo-4-methylthiazole, 5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole) modify solubility and stability, highlighting the target compound’s unique balance of reactivity and bulk .

Physicochemical Properties

  • Solubility : The tert-butylphenyl group’s hydrophobicity likely reduces aqueous solubility, a limitation also seen in triazolothiadiazole derivatives .
  • Stability : The bromomethyl group’s lability under basic or nucleophilic conditions contrasts with the stability of silyl-protected analogs .

Biological Activity

4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula: C14H16BrN
  • Molecular Weight: 284.19 g/mol
  • Functional Groups: Thiazole ring, bromomethyl group, and tert-butylphenyl group.

This compound's unique structure contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various pathogens, including bacteria and fungi.

  • Case Study: A study evaluated the antifungal activity of thiazole derivatives against Candida albicans and other fungal strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

  • Research Findings: A review on thiazole derivatives noted their effectiveness in inhibiting inflammation through various mechanisms, including the modulation of nuclear factor kappa B (NF-κB) signaling pathways .

Anticancer Potential

The anticancer activity of thiazoles has been extensively studied. Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

  • Research Evidence: A recent investigation into thiazole derivatives indicated that certain compounds could effectively inhibit cancer cell lines by targeting specific molecular pathways involved in cell growth and survival .

Antioxidant Activity

Antioxidant properties are another significant aspect of thiazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

  • Findings: A study reported that some thiazoles exhibited strong antioxidant activity, suggesting their potential in preventing oxidative stress-related damage in cells .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialHigh against Candida albicans
Anti-inflammatoryModulates NF-κB signaling
AnticancerInhibits cancer cell proliferation
AntioxidantScavenges free radicals

Q & A

Q. What are the key spectroscopic techniques for characterizing 4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole?

Methodological Answer:

  • FT-IR Spectroscopy : Identifies functional groups, such as the C-Br stretch (~550 cm⁻¹) and thiazole ring vibrations.
  • NMR (¹H and ¹³C) : Confirms proton environments (e.g., tert-butyl group at δ ~1.3 ppm) and carbon frameworks.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 352.2 for [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal structure and stereochemistry if single crystals are obtainable .

Q. How is this compound synthesized, and what are common intermediates?

Methodological Answer:

  • Bromination : Introduce the bromomethyl group via radical bromination or substitution reactions using N-bromosuccinimide (NBS).
  • Thiazole Ring Formation : Cyclize thiourea derivatives with α-bromoketones.
  • Intermediate Isolation : Purify intermediates (e.g., tert-butylphenyl-substituted precursors) via column chromatography. Validate purity using HPLC or TLC .

Advanced Research Questions

Q. What computational strategies are effective for analyzing the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential (MEP), and Fukui functions for reactivity hotspots.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein interactions using AMBER or GROMACS.
  • Validation : Compare theoretical IR/NMR spectra with experimental data to refine computational models .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., EGFR kinase PDB: 1M17). Focus on hydrophobic interactions with the tert-butyl group and halogen bonding via bromine.
  • In Vitro Assays : Conduct MIC (Minimum Inhibitory Concentration) tests against bacterial strains (e.g., S. aureus ATCC 25923) or MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa).
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing bromine with chlorine) to correlate substituents with bioactivity .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

Methodological Answer:

  • Meta-Analysis : Systematically compare datasets from publications, noting variables like assay conditions (e.g., pH, solvent).
  • Reproducibility Checks : Replicate key experiments under controlled conditions (e.g., standardized cell culture media).
  • QSAR Modeling : Quantify steric/electronic effects of substituents (e.g., Hammett σ constants) to predict activity trends .

Q. How can structural modifications enhance the compound’s stability or bioavailability?

Methodological Answer:

  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.
  • Crystallography : Identify stable polymorphs via powder XRD and thermal analysis (DSC/TGA).
  • Pharmacokinetic Studies : Use in vitro CYP450 inhibition assays and logP measurements to optimize ADME properties .

Methodological Notes

  • Key References : Prioritized peer-reviewed journals (e.g., Journal of Molecular Structure, Bioorganic & Medicinal Chemistry) for synthesis, computational modeling, and bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole
Reactant of Route 2
4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole

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